molecular formula C10H7NO3 B12596249 4-Formylphenyl cyanoacetate CAS No. 883236-84-8

4-Formylphenyl cyanoacetate

Cat. No.: B12596249
CAS No.: 883236-84-8
M. Wt: 189.17 g/mol
InChI Key: BNPJJFPONHHMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylphenyl cyanoacetate is an organic compound characterized by the presence of both a formyl group and a cyanoacetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl cyanoacetate typically involves the reaction of 4-formylphenylboronic acid with cyanoacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the direct treatment of 4-formylphenyl amine with ethyl cyanoacetate in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl cyanoacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 4-Carboxyphenyl cyanoacetate.

    Reduction: 4-Hydroxymethylphenyl cyanoacetate.

    Substitution: Various substituted cyanoacetates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-formylphenyl cyanoacetate involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the cyano group can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the phenyl ring towards further chemical transformations .

Properties

CAS No.

883236-84-8

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

(4-formylphenyl) 2-cyanoacetate

InChI

InChI=1S/C10H7NO3/c11-6-5-10(13)14-9-3-1-8(7-12)2-4-9/h1-4,7H,5H2

InChI Key

BNPJJFPONHHMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.